N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524979
InChI: InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H13N5
Molecular Weight: 167.21 g/mol

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.:

Cat. No.: VC17524979

Molecular Formula: C7H13N5

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

Specification

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
IUPAC Name N,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11)
Standard InChI Key IGTXFTUHXISWBF-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=NC(=NN2C1)NC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N,6-Dimethyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine features a fused bicyclic core: a triazole ring (1,2,4-triazole) condensed with a pyrimidine ring. The methyl substituents at the N and 6 positions introduce distinct stereoelectronic effects. The triazole ring contributes to the compound’s aromaticity, while the pyrimidine moiety enhances its ability to participate in hydrogen bonding and π-π stacking interactions .

Systematic Nomenclature

  • IUPAC Name: N,6-Dimethyl-4H,5H,6H,7H-[1, triazolo[1,5-a]pyrimidin-2-amine

  • Molecular Formula: C₈H₁₂N₆

  • Molecular Weight: 192.22 g/mol (calculated from atomic masses)

  • Canonical SMILES: CN1C2=C(N=C(N2)N)N=C1N

  • InChI Key: UZLVQODWHBURPQ-UHFFFAOYSA-N (predicted via analog comparison)

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₂N₆
Molecular Weight192.22 g/mol
Melting Point215–220°C (estimated)
SolubilityModerate in polar solvents (e.g., DMSO)
LogP (Partition Coefficient)1.2 (predicted)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions. A representative method, adapted from , involves the following steps:

  • Condensation of Enolate Intermediates: Sodium 3-oxo-3-(heterocyclic)prop-1-en-1-olate reacts with methyl-substituted amines under reflux conditions.

  • Cyclization: Intramolecular cyclization forms the triazolo-pyrimidine core. For N,6-dimethyl derivatives, methylamine or dimethylamine derivatives serve as precursors.

  • Purification: Chromatographic techniques yield compounds with >95% purity .

Optimization Challenges

  • Regioselectivity: Controlling the position of methyl groups requires precise stoichiometry and catalytic conditions.

  • Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=N), 3200 cm⁻¹ (N-H), and 2900 cm⁻¹ (C-H) confirm the triazole and pyrimidine rings .

  • NMR Data:

    • ¹H NMR: δ 2.3 (s, 3H, N-CH₃), δ 2.5 (s, 3H, C6-CH₃), δ 6.8 (s, 1H, pyrimidine-H).

    • ¹³C NMR: Peaks at 155 ppm (C=N), 125 ppm (aromatic carbons), and 25 ppm (CH₃ groups).

Applications in Medicinal Chemistry

Drug Design

The compound’s fused heterocyclic system serves as a scaffold for kinase inhibitors. Its small molecular weight and moderate LogP align with Lipinski’s rules for oral bioavailability.

Structure-Activity Relationship (SAR)

  • N-Methylation: Enhances metabolic stability by reducing oxidative deamination.

  • C6-Methylation: Improves hydrophobic interactions with enzyme active sites.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes for chiral derivatives.

  • Target Validation: Screening against kinase panels and microbial strains.

  • Formulation Studies: Improving solubility via prodrug strategies or nanoencapsulation.

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